

# Antifungal Activity of 3,5-Dimethoxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dimethoxybenzoic Acid

Cat. No.: B044328

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### Introduction

**3,5-Dimethoxybenzoic acid** is a naturally occurring phenolic compound that has demonstrated notable antifungal properties. Isolated from the leaves of Melia azedarach, this compound has been evaluated for its efficacy against phytopathogenic fungi.[1][2][3][4][5] This technical guide provides a comprehensive overview of the current state of knowledge regarding the antifungal activity of **3,5-Dimethoxybenzoic acid**, including quantitative data, detailed experimental protocols, and a hypothesized mechanism of action based on current research.

## **Data Presentation: Antifungal Efficacy**

The primary research on the antifungal activity of **3,5-Dimethoxybenzoic acid** has focused on the chickpea blight pathogen, Ascochyta rabiei. The minimum inhibitory concentration (MIC) was determined over a 72-hour period, showing a time-dependent increase in the concentration required to inhibit fungal growth.



Fungal Species	Time (hours)	Minimum Inhibitory Concentration (MIC) (mg/mL)
Ascochyta rabiei	24	0.125[1][2][3]
48	1.0	
72	1.0	_

## **Experimental Protocols**

The following is a detailed methodology for the determination of the antifungal activity of **3,5-Dimethoxybenzoic Acid**, based on the protocols described in the foundational research by Jabeen et al. (2011).[1][2][3]

### In Vitro Antifungal Bioassay: Serial Dilution Method

This protocol outlines the steps to determine the Minimum Inhibitory Concentration (MIC) of **3,5-Dimethoxybenzoic Acid** against a target fungal pathogen.

- Preparation of Stock Solution: A stock solution of 3,5-Dimethoxybenzoic Acid is prepared
  by dissolving a known weight of the compound in a suitable solvent, such as dimethyl
  sulfoxide (DMSO), to a final concentration of 4 mg/mL.
- Preparation of Fungal Inoculum: The fungal isolate is cultured on an appropriate medium (e.g., Potato Dextrose Agar for Ascochyta rabiei) until sufficient sporulation occurs. A spore suspension is then prepared in sterile distilled water and adjusted to a final concentration of 1 x 10^5 spores/mL using a hemocytometer.
- Serial Dilution: A two-fold serial dilution of the 3,5-Dimethoxybenzoic Acid stock solution is performed in a liquid growth medium (e.g., Malt Extract Broth) in 96-well microtiter plates.
   The final concentrations should range from 4 mg/mL down to 0.0039 mg/mL.[1][2][3]
- Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal spore suspension.
- Controls:

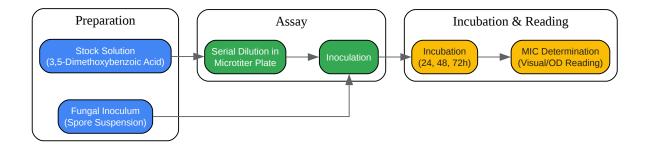


**Testing** 

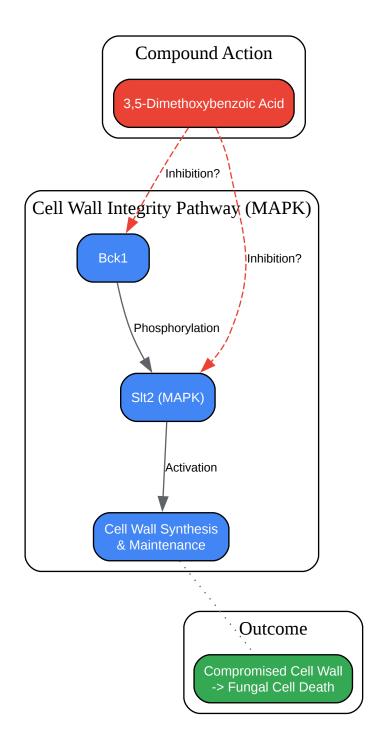
- Positive Control: A commercial fungicide (e.g., Mancozeb) is used as a positive control
  and is serially diluted in the same manner as the test compound.[1][2]
- Negative Control: Wells containing only the growth medium and the fungal inoculum are included as a negative control.
- Solvent Control: Wells containing the growth medium, the fungal inoculum, and the highest concentration of the solvent used to dissolve the test compound are included to ensure the solvent has no inhibitory effect on fungal growth.
- Incubation: The inoculated microtiter plates are incubated at a suitable temperature for the target fungus (e.g., 25°C for Ascochyta rabiei) for a period of 24, 48, and 72 hours.[1][2][3]
- Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

# Visualizations Experimental Workflow for Antifungal Susceptibility









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### References

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